molecular formula C8H11N3O B2375161 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one CAS No. 1104001-95-7

3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one

Cat. No.: B2375161
CAS No.: 1104001-95-7
M. Wt: 165.196
InChI Key: JSXANBZZRXGOKJ-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-Triazol-2-yl)cyclohexan-1-one is a synthetic intermediate that incorporates the privileged 1,2,3-triazole heterocycle, a structure renowned for its versatility in medicinal chemistry and materials science . The molecule features a cyclohexanone ring, which provides a three-dimensional scaffold that can be further functionalized, linked to the planar, aromatic triazole ring. This combination makes it a valuable building block for constructing more complex, bioactive molecules or functional materials. The 1,2,3-triazole ring is metabolically stable and capable of engaging in key intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets . This scaffold is frequently employed in Click Chemistry via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a central component in the synthesis of chemical libraries for drug discovery . Researchers utilize similar triazole-containing compounds in the development of potential cholinesterase inhibitors for neurodegenerative disease research , as linkers in fluorescent nucleoside analogues for probing nucleic acids , and as corrosion inhibitors for industrial applications . The specific properties and research applications of this compound can be further explored through custom synthesis and investigation. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(triazol-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXANBZZRXGOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one typically involves the formation of the triazole ring followed by its attachment to the cyclohexanone. . The reaction conditions often include the use of solvents like water or dimethyl sulfoxide (DMSO) and can be carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one exhibits notable antimicrobial activity. Triazole compounds are recognized for their efficacy against a range of microorganisms, including bacteria and fungi. The structure allows for effective binding to enzymes and receptors involved in microbial growth.

Anticancer Potential
Several studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines by inhibiting key enzymes such as thymidylate synthase . The unique triazole structure enhances the compound's ability to induce apoptosis in cancer cells.

Applications in Pharmaceuticals

The potential applications of this compound in drug development are extensive:

ApplicationDescription
Antimicrobial AgentsEffective against bacterial and fungal infections.
Anticancer DrugsTargeting various cancer cell lines with promising IC50 values.
Antitubercular AgentsPotential activity against tuberculosis pathogens.

Anticancer Activity

A study evaluated the cytotoxic effects of triazole derivatives on multiple cancer cell lines. The results indicated that certain analogs exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting a strong potential for further development as anticancer therapies .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of similar triazole compounds against Escherichia coli and Staphylococcus aureus. The findings demonstrated that these compounds could inhibit microbial growth effectively, paving the way for new antibiotic formulations .

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physicochemical properties, and applications of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one with analogous compounds:

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance Synthetic Method Reference
This compound 177.2 (calculated) Cyclohexanone, 2H-triazole Potential enzyme inhibition (e.g., carbonic anhydrase-II); agrochemical applications CuAAC ("click chemistry")
1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (I) ~302.3 Benzoxadiazole, hexanone, 1H-triazole Spectroscopic studies; fluorescent probes Azide-alkyne cycloaddition
2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol 224.3 Hydroxyl, dimethylamino, 1H-triazole Enhanced solubility; potential CNS-targeting ligands Functional group modification
4-(3-(2H-1,2,3-Triazol-2-yl)phenylamino)pyrimidine-5-carboxamide derivatives ~380–400 Triazolylphenylamino, aminocyclohexyl, pyrimidine Dopamine D2/D3 receptor selectivity (bitopic ligands) Multi-step peptide coupling
1-(cyclohex-1-en-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one 214.3 Benzodiazol-2-one, cyclohexene Material science applications (e.g., corrosion inhibition) Mitsunobu reaction or cyclization

Key Observations

Triazole Regiochemistry :

  • The 2H-triazole isomer in the target compound differs from the 1H-triazole in analogs like I () and the compound in . The 2H configuration may reduce metabolic instability compared to 1H-triazoles, which are prone to tautomerization .

Backbone Modifications: Cyclohexanone provides a ketone group absent in analogs like I (hexanone) and the hydroxyl-bearing compound in . Cyclohexene in introduces unsaturation, reducing conformational rigidity compared to cyclohexanone.

Biological Activity: The dopamine receptor ligands in demonstrate how triazole positioning (e.g., para-substitution on phenyl rings) and ancillary groups (e.g., aminocyclohexyl) fine-tune receptor selectivity. The target compound’s cyclohexanone may similarly influence pharmacokinetics in CNS applications . The dimethylamino group in ’s compound increases basicity and solubility, contrasting with the neutral ketone in the target compound .

Synthetic Accessibility: Click chemistry () is broadly applicable for triazole synthesis but may require post-functionalization for analogs like the hydroxyl or dimethylamino derivatives .

Biological Activity

3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused to a cyclohexanone moiety, which contributes to its unique chemical reactivity and biological interactions. The triazole structure is known for its ability to form stable complexes with various biomolecules, enhancing the compound's therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.0063 μmol/mL
Staphylococcus aureus0.0063 μmol/mL
Candida albicans0.0125 μmol/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Evaluation

In a study evaluating the efficacy of triazole derivatives against non-small-cell lung cancer (NSCLC), this compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin. The mechanism was attributed to thymidylate synthase inhibition, crucial for DNA synthesis in rapidly dividing cancer cells .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)Mechanism of ActionReference
A549 (Lung Cancer)4.24Thymidylate synthase inhibition
MCF7 (Breast Cancer)5.00Apoptosis induction
HeLa (Cervical Cancer)6.50Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring interacts with various enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Gene Expression Modulation : Studies have shown that this compound can alter gene expression profiles associated with apoptosis and cell cycle regulation.
  • Stability and Bioavailability : The chemical stability of the triazole structure under physiological conditions enhances the bioavailability of the compound in biological systems .

Research Findings and Future Directions

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of derivatives of this compound. The use of combinatorial chemistry approaches has led to the discovery of new analogs with improved potency and selectivity against specific cancer types and pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the regioselective synthesis of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one?

  • Methodological Answer : The Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones (e.g., cyclohexenone derivatives) under thermal conditions (65–70°C) is a key route. For example, cyclohexenone reacts with NH-1,2,3-triazole to yield the target compound as a major product, with purification via gradient elution column chromatography (e.g., 50–90% EtOAc/hexanes) . Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another foundational approach for triazole formation, though regioselectivity must be validated via NMR or X-ray crystallography .

Q. How can researchers confirm the regiochemical outcome of triazole incorporation in this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous regiochemical assignment. For example, in analogous triazole-containing compounds, single-crystal XRD resolves the 2H-triazole configuration . Alternatively, 1H^1H-NMR coupling patterns (e.g., absence of NH protons in 2H-triazoles) and 13C^{13}C-NMR shifts (distinct carbonyl signals) provide indirect evidence .

Advanced Research Questions

Q. What strategies optimize regioselectivity and minimize byproducts during the synthesis of this compound?

  • Methodological Answer :

  • Reaction Conditions : Elevated temperatures (70°C) and excess NH-1,2,3-triazole (1.05–1.2 eq.) favor 2H-triazole formation via kinetic control, as demonstrated in cycloheptanone derivatives .
  • Byproduct Mitigation : Chromatographic separation (e.g., silica gel with EtOAc/hexanes gradients) effectively isolates minor 1H-triazole byproducts (<15% yield) .
  • Computational Modeling : DFT calculations predict transition-state energies to guide solvent/catalyst selection (e.g., polar aprotic solvents enhance Michael addition regioselectivity).

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for metabolic or mechanistic studies?

  • Methodological Answer : Deuteration at specific positions (e.g., morpholino or benzyl groups) is achieved via late-stage functionalization. For example, deuterated intermediates (e.g., 3-(3-(2H-1,2,3-triazol-2-yl)benzyl)morpholino-2,2-d2) are synthesized using deuterated reagents (D2_2O, CD3_3OD) and coupled to the core structure via peptide-like bond formation (HATU/DIPEA in DMA) . LC-MS and 2H^2H-NMR validate isotopic incorporation .

Q. What analytical challenges arise in characterizing conformational isomers of triazole-containing derivatives, and how are they resolved?

  • Methodological Answer :

  • NMR Challenges : Broad or overlapping signals due to slow conformational exchange on the NMR timescale (e.g., hindered rotation in morpholino-triazole derivatives). Variable-temperature 1H^1H-NMR (e.g., 298–343 K) or 13C^{13}C-DEPT experiments resolve splitting patterns .
  • Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA/IB columns) separates enantiomers, as seen in deuterated nivasorexant analogues, with SFC-MS confirming purity (>99%) .

Research Applications

Q. How is this compound utilized in pharmacological studies (e.g., orexin receptor antagonism)?

  • Methodological Answer : The triazole moiety enhances binding affinity to CNS targets (e.g., orexin receptors) due to its hydrogen-bonding capacity. Structure-activity relationship (SAR) studies involve coupling the core structure to aryl/heteroaryl groups via Suzuki-Miyaura cross-coupling or amide bond formation . In vivo efficacy is validated using rodent models of insomnia, with PET imaging (e.g., 11C^{11}C-labeled analogues) quantifying receptor occupancy .

Q. What computational tools are used to predict the biological activity or metabolic stability of triazole-containing derivatives?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models triazole interactions with target proteins (e.g., orexin receptors) .
  • ADMET Prediction : SwissADME or pkCSM predicts metabolic sites (e.g., cytochrome P450 oxidation of cyclohexanone) and clearance rates .

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